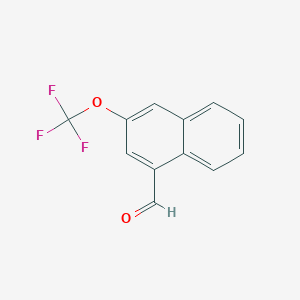
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring with a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthalene derivatives using specialized reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using optimized conditions to ensure efficiency and cost-effectiveness. The choice of reagents, catalysts, and reaction parameters is crucial to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: 2-(Trifluoromethoxy)naphthalene-4-carboxylic acid.
Reduction: 2-(Trifluoromethoxy)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde exerts its effects depends on its interactions with molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
4-(Trifluoromethoxy)benzaldehyde: Another benzaldehyde derivative with the trifluoromethoxy group in a different position.
2-(Trifluoromethoxy)phenylacetic acid: Contains a phenyl ring with a trifluoromethoxy group and an acetic acid functional group.
Uniqueness
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring, which can impart distinct electronic and steric properties compared to its benzene analogs.
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
InChI Key |
YDSZTIORUHQQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
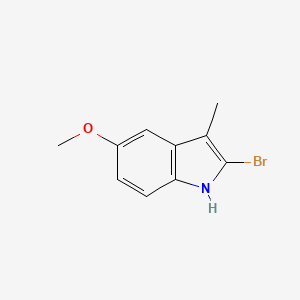

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
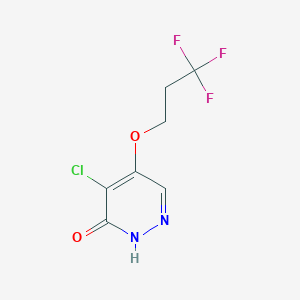
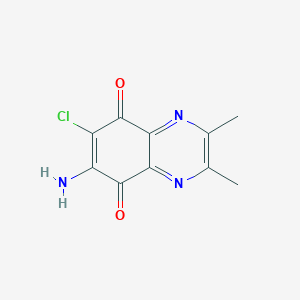
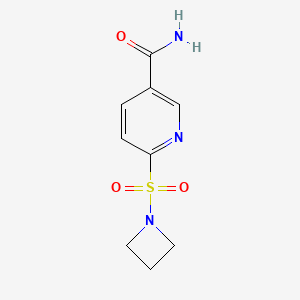
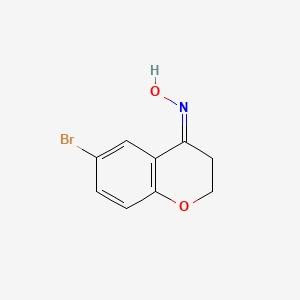
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

